1-(Naphthalen-2-yl)propan-1-amine hydrochloride 1-(Naphthalen-2-yl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13800644
InChI: InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H
SMILES: CCC(C1=CC2=CC=CC=C2C=C1)N.Cl
Molecular Formula: C13H16ClN
Molecular Weight: 221.72 g/mol

1-(Naphthalen-2-yl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13800644

Molecular Formula: C13H16ClN

Molecular Weight: 221.72 g/mol

* For research use only. Not for human or veterinary use.

1-(Naphthalen-2-yl)propan-1-amine hydrochloride -

Specification

Molecular Formula C13H16ClN
Molecular Weight 221.72 g/mol
IUPAC Name 1-naphthalen-2-ylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H
Standard InChI Key CTQRODCNABQFFX-UHFFFAOYSA-N
SMILES CCC(C1=CC2=CC=CC=C2C=C1)N.Cl
Canonical SMILES CCC(C1=CC2=CC=CC=C2C=C1)N.Cl

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound consists of a naphthalen-2-yl group (a bicyclic aromatic system) bonded to a propane-1-amine backbone, with the amine group protonated as a hydrochloride salt. The (R)-enantiomer is specified in its IUPAC name: (1R)-1-(naphthalen-2-yl)propan-1-amine hydrochloride . The naphthalene moiety contributes hydrophobic character, while the protonated amine enhances water solubility.

Stereochemical Confirmation

Chiral resolution is critical for this compound’s biological activity. The absolute configuration is determined via X-ray crystallography or chiral HPLC . The SMILES notation CC[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl\text{CC[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl} explicitly denotes the (R)-configuration .

Synthesis and Industrial Preparation

Synthetic Pathways

While detailed synthetic protocols are proprietary, general methods involve:

  • Asymmetric Synthesis of the Amine: Catalytic enantioselective reduction of a ketone precursor (e.g., 1-(naphthalen-2-yl)propan-1-one) using transition metal catalysts or biocatalysts to yield the (R)-amine .

  • Salt Formation: Treatment of the free amine with hydrochloric acid in anhydrous conditions to precipitate the hydrochloride salt .

Optimization Parameters

  • Solvent Selection: Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction homogeneity.

  • Temperature Control: Reactions typically proceed at 0–25°C to minimize racemization .

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Molecular Weight221.72 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointNot reported
SolubilitySoluble in water, methanol
Storage ConditionsInert atmosphere, room temperature

Stability and Reactivity

The compound is hygroscopic and requires storage under inert gas (e.g., argon). It undergoes decomposition upon prolonged exposure to light or moisture . The amine group participates in acid-base reactions, while the naphthalene ring enables electrophilic substitution (e.g., nitration, sulfonation) .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a chiral building block for bioactive molecules. For example, analogous naphthylamine derivatives are precursors to serotonin-norepinephrine reuptake inhibitors (SNRIs) .

Catalysis and Ligand Design

Its amine functionality allows coordination to metal centers, making it a candidate for asymmetric catalysis. Palladium complexes of similar amines facilitate cross-coupling reactions .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR (DMSO-d6): δ 8.2–7.4 (m, naphthalene protons), δ 3.1 (q, CH2), δ 1.5 (t, CH3) .

  • Mass Spectrometry: ESI-MS m/z 186.1 [M-Cl]+ .

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